2-Amino-1-(4-fluoro-2-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile
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Overview
Description
2-Amino-1-(4-fluoro-2-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of an amino group, a fluoro-substituted phenyl ring, and a nitrile group attached to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-fluoro-2-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of the Fluoro-Substituted Phenyl Group: This step involves the coupling of the pyrrole ring with a fluoro-substituted phenylboronic acid using a Suzuki-Miyaura coupling reaction.
Addition of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction.
Formation of the Nitrile Group: The nitrile group is typically introduced via a dehydration reaction of an amide or through a cyanation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(4-fluoro-2-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The amino and fluoro groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Reagents like sodium hydride (NaH) or halogenating agents can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of hydroxylated or ketone derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Amino-1-(4-fluoro-2-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-1-(4-fluoro-2-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluoro-substituted phenyl ring and the nitrile group can enhance its binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-(4-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile
- 2-Amino-1-(4-chloro-2-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile
- 2-Amino-1-(4-bromo-2-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile
Uniqueness
The unique combination of the fluoro-substituted phenyl ring and the nitrile group in 2-Amino-1-(4-fluoro-2-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile distinguishes it from other similar compounds. This structural uniqueness can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H14FN3 |
---|---|
Molecular Weight |
243.28 g/mol |
IUPAC Name |
2-amino-1-(4-fluoro-2-methylphenyl)-4,5-dimethylpyrrole-3-carbonitrile |
InChI |
InChI=1S/C14H14FN3/c1-8-6-11(15)4-5-13(8)18-10(3)9(2)12(7-16)14(18)17/h4-6H,17H2,1-3H3 |
InChI Key |
CMVYPQXNJOKSPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)N2C(=C(C(=C2N)C#N)C)C |
Origin of Product |
United States |
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